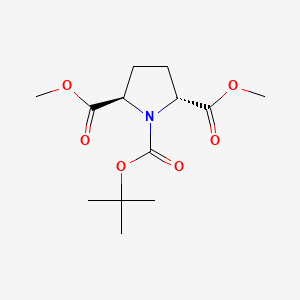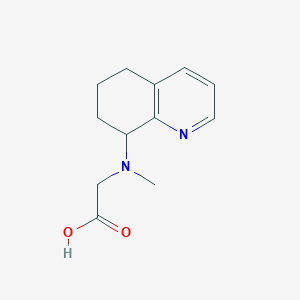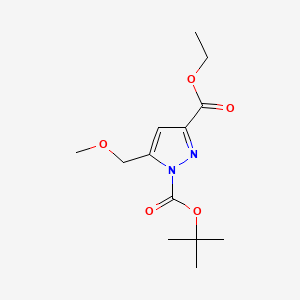
O1-tert-butyl O2,O5-dimethyl trans-pyrrolidine-1,2,5-tricarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O1-tert-butyl O2,O5-dimethyl trans-pyrrolidine-1,2,5-tricarboxylate is a chemical compound with a complex structure. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of three carboxylate groups and tert-butyl and dimethyl ester functionalities, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of O1-tert-butyl O2,O5-dimethyl trans-pyrrolidine-1,2,5-tricarboxylate typically involves multi-step organic reactions. One common method includes the esterification of pyrrolidine-1,2,5-tricarboxylic acid with tert-butyl alcohol and methanol in the presence of acid catalysts. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are often employed to maintain consistent quality and output .
化学反应分析
Types of Reactions
O1-tert-butyl O2,O5-dimethyl trans-pyrrolidine-1,2,5-tricarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
科学研究应用
O1-tert-butyl O2,O5-dimethyl trans-pyrrolidine-1,2,5-tricarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a drug candidate or a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of O1-tert-butyl O2,O5-dimethyl trans-pyrrolidine-1,2,5-tricarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then interact with enzymes or receptors. The molecular pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
O1-tert-butyl O2,O5-dimethyl cis-pyrrolidine-1,2,5-tricarboxylate: A stereoisomer with similar chemical properties but different spatial arrangement.
1,2,5-Pyrrolidinetricarboxylic acid, 1-(1,1-dimethylethyl) 2,5-dimethyl ester: Another derivative with similar functional groups.
Uniqueness
O1-tert-butyl O2,O5-dimethyl trans-pyrrolidine-1,2,5-tricarboxylate is unique due to its specific trans configuration, which can influence its reactivity and interactions with other molecules. This configuration can result in different physical and chemical properties compared to its cis counterpart .
属性
分子式 |
C13H21NO6 |
|---|---|
分子量 |
287.31 g/mol |
IUPAC 名称 |
1-O-tert-butyl 2-O,5-O-dimethyl (2R,5R)-pyrrolidine-1,2,5-tricarboxylate |
InChI |
InChI=1S/C13H21NO6/c1-13(2,3)20-12(17)14-8(10(15)18-4)6-7-9(14)11(16)19-5/h8-9H,6-7H2,1-5H3/t8-,9-/m1/s1 |
InChI 键 |
IBFGGAQUXJGPAC-RKDXNWHRSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1[C@H](CC[C@@H]1C(=O)OC)C(=O)OC |
规范 SMILES |
CC(C)(C)OC(=O)N1C(CCC1C(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-methyl-3-[[4-(4-propoxypiperidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B13893752.png)

![5-(4-methoxyphenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13893765.png)




![4,4,5,5-Tetramethyl-2-spiro[5.5]undec-2-en-3-yl-[1,3,2]dioxaborolane](/img/structure/B13893796.png)

![2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]ethanol](/img/structure/B13893825.png)



